molecular formula C21H21N5O4S2 B2458433 N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 868973-60-8

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2458433
CAS RN: 868973-60-8
M. Wt: 471.55
InChI Key: YXZXMGOYAPWHLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound’s synthesis involves several steps, starting with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. Subsequent reactions yield the targeted 1,3,4-thiadiazolyl derivatives. These compounds are fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Antimicrobial Activity

The synthesized 1,3,4-thiadiazole derivatives are evaluated for antimicrobial activity against specific microorganisms. Notably, four compounds exhibit superior antimicrobial properties compared to others. The tested microorganisms include:

a. Antifungal Agents: Considering its activity against C. albicans, further exploration could lead to novel antifungal drugs.

b. Antibacterial Agents: The compound’s efficacy against E. coli and B. mycoides suggests potential as antibacterial agents. Researchers could investigate their mechanisms of action and optimize their properties.

c. Anthelmintic Properties: Hydrazonoyl derivatives have been studied for anthelmintic activity. Investigating this compound’s effects on parasitic worms could be valuable.

d. Industrial Applications: Hydrazonoyl halides, including 1,3,4-thiadiazoles, find applications in various industries. These compounds’ reactivity makes them interesting for chemical transformations and material science .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

2-methyl-3-nitro-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-11-8-12(2)18(13(3)9-11)22-17(27)10-31-21-25-24-20(32-21)23-19(28)15-6-5-7-16(14(15)4)26(29)30/h5-9H,10H2,1-4H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZXMGOYAPWHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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